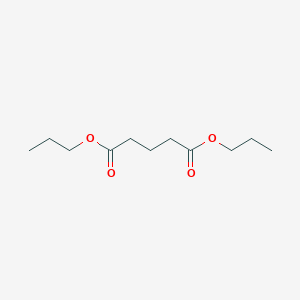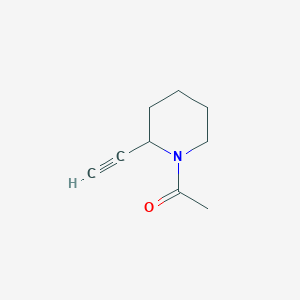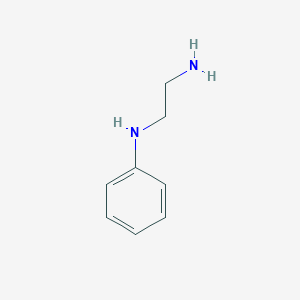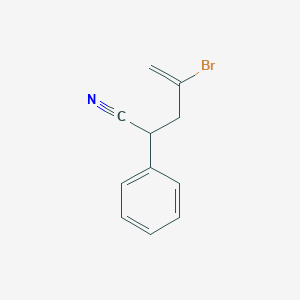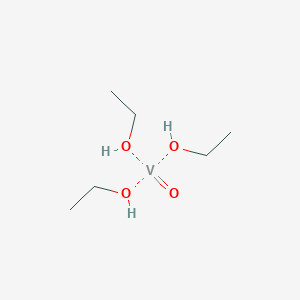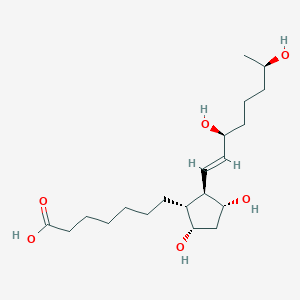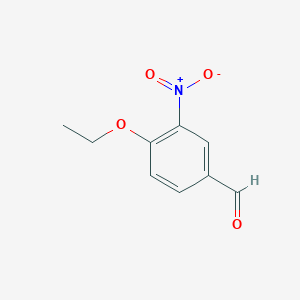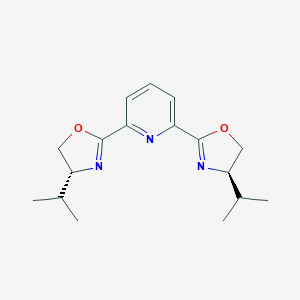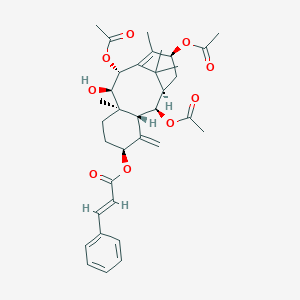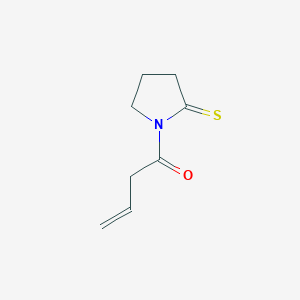
1-(2-Sulfanylidenepyrrolidin-1-yl)but-3-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Sulfanylidenepyrrolidin-1-yl)but-3-en-1-one is a heterocyclic compound that contains a pyrrolidine ring with a thione group at the second position and a butenoyl group at the first position
Méthodes De Préparation
The synthesis of 1-(2-Sulfanylidenepyrrolidin-1-yl)but-3-en-1-one can be achieved through several methods. One common approach involves the thionation of the respective lactams using phosphorus pentasulfide or Lawesson’s reagent . Another method includes the (3+2) annulation of α-isothiocyanatocarbonyl compounds to exocyclic Michael acceptors . These synthetic routes typically require specific reaction conditions, such as the use of organocatalysts and controlled temperatures, to ensure the successful formation of the desired product.
Analyse Des Réactions Chimiques
1-(2-Sulfanylidenepyrrolidin-1-yl)but-3-en-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thione group can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or other reduced forms .
Applications De Recherche Scientifique
1-(2-Sulfanylidenepyrrolidin-1-yl)but-3-en-1-one has several scientific research applications. In chemistry, it is used as a building block for the synthesis of biologically active compounds . Additionally, this compound is used in the study of heterocyclic chemistry and organocatalysis .
Mécanisme D'action
The mechanism of action of 1-(2-Sulfanylidenepyrrolidin-1-yl)but-3-en-1-one involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and thione group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(2-Sulfanylidenepyrrolidin-1-yl)but-3-en-1-one can be compared with other similar compounds, such as pyrrolidine-2-thione derivatives and pyrrolidin-2-ones . These compounds share similar structural features but differ in their chemical properties and biological activities. For example, pyrrolidine-2-thione derivatives are known for their diverse biological activities, while pyrrolidin-2-ones are used in various synthetic applications . The uniqueness of this compound lies in its specific combination of functional groups, which contributes to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
125880-06-0 |
|---|---|
Formule moléculaire |
C8H11NOS |
Poids moléculaire |
169.25 g/mol |
Nom IUPAC |
1-(2-sulfanylidenepyrrolidin-1-yl)but-3-en-1-one |
InChI |
InChI=1S/C8H11NOS/c1-2-4-7(10)9-6-3-5-8(9)11/h2H,1,3-6H2 |
Clé InChI |
WYNYIDZAHLHQED-UHFFFAOYSA-N |
SMILES |
C=CCC(=O)N1CCCC1=S |
SMILES canonique |
C=CCC(=O)N1CCCC1=S |
Synonymes |
2-Pyrrolidinethione, 1-(1-oxo-3-butenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


